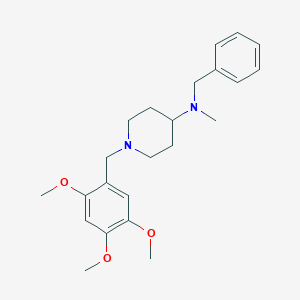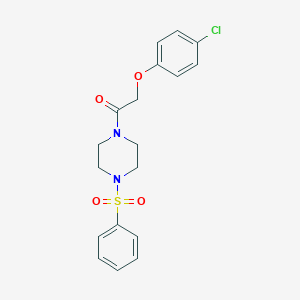![molecular formula C23H31N3S B247671 1-{1-[4-(Methylsulfanyl)benzyl]-4-piperidinyl}-4-phenylpiperazine](/img/structure/B247671.png)
1-{1-[4-(Methylsulfanyl)benzyl]-4-piperidinyl}-4-phenylpiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{1-[4-(Methylsulfanyl)benzyl]-4-piperidinyl}-4-phenylpiperazine is a chemical compound that belongs to the class of piperazine derivatives. It is commonly referred to as P-MPPP or 4-methyl-4-phenylpiperidine. This compound has been the subject of scientific research due to its potential applications in various fields, including medicine, pharmacology, and neuroscience.
Mécanisme D'action
The mechanism of action of 1-{1-[4-(Methylsulfanyl)benzyl]-4-piperidinyl}-4-phenylpiperazine is not fully understood. However, it is believed to act as a dopamine agonist, meaning it stimulates the release of dopamine in the brain. Dopamine is a neurotransmitter that plays a crucial role in the regulation of movement, mood, and motivation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of P-MPPP are still being studied. However, it has been shown to have a significant impact on the levels of dopamine in the brain. This can lead to various effects, including increased motor function, improved mood, and reduced pain perception.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-{1-[4-(Methylsulfanyl)benzyl]-4-piperidinyl}-4-phenylpiperazine in lab experiments is its potential to act as a dopamine agonist. This makes it a useful tool for studying the role of dopamine in various physiological processes. However, one of the limitations of using P-MPPP in lab experiments is its potential to cause neurotoxicity and other adverse effects.
Orientations Futures
There are several future directions for research involving 1-{1-[4-(Methylsulfanyl)benzyl]-4-piperidinyl}-4-phenylpiperazine. One potential area of research is the development of new medications for the treatment of Parkinson's disease and other neurological disorders. Another area of research is the investigation of the potential use of P-MPPP as an analgesic and antidepressant. Additionally, further studies are needed to better understand the mechanism of action and potential side effects of this compound.
Méthodes De Synthèse
The synthesis of 1-{1-[4-(Methylsulfanyl)benzyl]-4-piperidinyl}-4-phenylpiperazine involves several steps. The first step involves the reaction of 4-methylthiobenzyl chloride with piperidine in the presence of a base such as sodium hydroxide. The resulting product is then treated with phenylmagnesium bromide to form the final compound, P-MPPP.
Applications De Recherche Scientifique
1-{1-[4-(Methylsulfanyl)benzyl]-4-piperidinyl}-4-phenylpiperazine has been extensively studied for its potential applications in various scientific fields. In pharmacology, P-MPPP has been investigated for its potential use as a medication for the treatment of Parkinson's disease. It has also been studied for its potential use as an analgesic and antidepressant.
Propriétés
Formule moléculaire |
C23H31N3S |
|---|---|
Poids moléculaire |
381.6 g/mol |
Nom IUPAC |
1-[1-[(4-methylsulfanylphenyl)methyl]piperidin-4-yl]-4-phenylpiperazine |
InChI |
InChI=1S/C23H31N3S/c1-27-23-9-7-20(8-10-23)19-24-13-11-22(12-14-24)26-17-15-25(16-18-26)21-5-3-2-4-6-21/h2-10,22H,11-19H2,1H3 |
Clé InChI |
POEYTQNZCLNHEY-UHFFFAOYSA-N |
SMILES |
CSC1=CC=C(C=C1)CN2CCC(CC2)N3CCN(CC3)C4=CC=CC=C4 |
SMILES canonique |
CSC1=CC=C(C=C1)CN2CCC(CC2)N3CCN(CC3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[1,4']Bipiperidinyl, 1'-benzyl-4-(morpholin-4-yl)-](/img/structure/B247589.png)






![1-[1-(3-Fluorobenzyl)piperidin-4-yl]-4-phenylpiperazine](/img/structure/B247601.png)
![1-[1-(4-Ethoxybenzyl)piperidin-4-yl]-4-(2-methoxyphenyl)piperazine](/img/structure/B247610.png)
![1-[1-(2,5-Dimethoxybenzyl)piperidin-4-yl]-4-(2-methoxyphenyl)piperazine](/img/structure/B247612.png)
![1-[1-(3-Bromobenzyl)-4-piperidinyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B247613.png)
![1-[(4-Methoxyphenoxy)acetyl]-4-(phenylsulfonyl)piperazine](/img/structure/B247617.png)

